Formoterol beta-D-glucuronide

Description

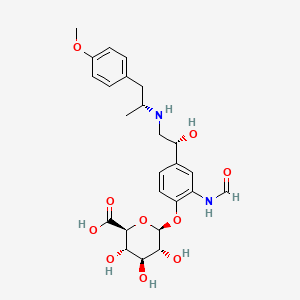

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-formamido-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O10/c1-13(9-14-3-6-16(35-2)7-4-14)26-11-18(29)15-5-8-19(17(10-15)27-12-28)36-25-22(32)20(30)21(31)23(37-25)24(33)34/h3-8,10,12-13,18,20-23,25-26,29-32H,9,11H2,1-2H3,(H,27,28)(H,33,34)/t13-,18+,20+,21+,22-,23+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNNYXWDVZXHPK-WUTHJAFQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747808 |

Source

|

| Record name | 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615551-59-2 |

Source

|

| Record name | Formoterol beta-D-glucuronide, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615551592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMOTEROL .BETA.-D-GLUCURONIDE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7S9S4PRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Formation and Enzymology of Formoterol Beta D Glucuronide

Direct Glucuronidation Pathway of Formoterol (B127741)

The principal metabolic pathway for formoterol is direct glucuronidation. drugbank.comnih.gov This reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the formoterol molecule. wikipedia.org The conjugation occurs specifically at one of the phenolic hydroxyl groups of formoterol, resulting in the formation of a more water-soluble glucuronide conjugate. drugbank.comnih.gov This increase in water solubility facilitates the subsequent elimination of the metabolite from the body, primarily through urine and feces. wikipedia.org While O-demethylation followed by glucuronidation represents a secondary pathway, direct conjugation is the most prominent metabolic fate for formoterol. drugbank.comnih.gov

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Formoterol Glucuronidation

In vitro studies have identified several specific UGT isoforms that are responsible for the glucuronidation of formoterol. drugbank.com These enzymes belong to the UGT1 and UGT2 families, which are the main families involved in the metabolism of xenobiotics (foreign compounds like drugs). mdpi.com

Research has implicated a number of UGT isoenzymes in the glucuronidation of formoterol. drugbank.com The specific isoforms identified as being involved are UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15. drugbank.com These enzymes are expressed in various tissues, with many being highly expressed in the liver, the primary site of drug metabolism. nih.gov For instance, UGT1A1 and UGT1A9 are consistently expressed in the human liver, while UGT1A8 is considered an extrahepatic isoform. nih.govnih.gov UGT2B7 and UGT2B15 are also key hepatic enzymes. nih.govgenesight.com The involvement of multiple UGT isoforms highlights the complexity of formoterol metabolism.

Kinetic parameters for the formation of formoterol glucuronides have been characterized for both the individual enantiomers and the racemic mixture. nih.govnih.gov Significant differences in these parameters are observed between incubations with single enantiomers versus the racemic mixture. nih.gov

| Substrate | Parameter | Median Value |

|---|---|---|

| Single (R,R)-Formoterol enantiomer | Km (μM) | 827.6 |

| Vmax (pmol min-1 mg-1) | 2625 | |

| Single (S,S)-Formoterol enantiomer | Km (μM) | 840.4 |

| Vmax (pmol min-1 mg-1) | 4304 | |

| rac-Formoterol ((R,R)-glucuronide formation) | Km (μM) | 357.2 |

| Vmax (pmol min-1 mg-1) | 1435 | |

| rac-Formoterol ((S,S)-glucuronide formation) | Km (μM) | 312.1 |

| Vmax (pmol min-1 mg-1) | 2086 |

Stereoselectivity in the Glucuronidation of Formoterol Enantiomers Leading to Formoterol beta-D-glucuronide

Formoterol is administered as a racemic mixture of its (R,R)- and (S,S)-enantiomers. nih.gov The (R,R)-enantiomer is the active component, possessing significantly higher potency at the beta-2 receptor than the (S,S)-enantiomer. researchgate.net The metabolism of formoterol via glucuronidation is stereoselective, meaning the two enantiomers are processed at different rates. nih.govnih.gov

In vitro studies using human liver microsomes have demonstrated that the glucuronidation of formoterol is stereoselective, with a clear preference for the (S,S)-enantiomer. nih.govnih.gov The rate of glucuronide formation is more than two times faster for (S,S)-formoterol compared to (R,R)-formoterol. nih.govnih.gov This stereoselectivity is primarily attributed to a significant difference in the Vmax (maximum reaction velocity) between the two enantiomers, while their Km values (substrate affinity) are quite similar. nih.gov The median Vmax for (S,S)-formoterol glucuronidation was found to be 4304 pmol min-1 mg-1, compared to 2625 pmol min-1 mg-1 for the (R,R)-enantiomer. nih.govnih.gov

The faster in vitro glucuronidation of the inactive (S,S)-enantiomer would suggest a more rapid clearance of this isomer from the body. nih.gov However, in vivo studies on the urinary excretion of formoterol and its glucuronides after oral administration present a more complex picture. nih.gov These studies show that the total amount of the active (R,R)-formoterol (both as the unchanged drug and its glucuronide) recovered in urine is almost double that of the total (S,S)-formoterol. nih.gov

Contribution of O-Demethylation Pathways to this compound Precursors

The initial and rate-limiting step of this metabolic pathway, the O-demethylation of formoterol, is catalyzed by a specific group of phase I enzymes known as cytochrome P450 (CYP) isoenzymes. researchgate.netwikipedia.org These enzymes are a large family of hemoproteins primarily responsible for the oxidative metabolism of a wide array of xenobiotics, including many pharmaceutical drugs. pharmatutor.orgnih.govnih.gov In vitro studies have identified that the O-demethylation of formoterol is specifically mediated by the isoenzymes CYP2D6, CYP2C19, CYP2C9, and CYP2A6. drugbank.comeuropa.euresearchgate.net

The involvement of multiple CYP isoenzymes suggests a broad capacity for formoterol metabolism, which can also be influenced by genetic polymorphisms of these enzymes, potentially leading to interindividual variability in drug clearance. clinpgx.orgmdpi.com Each of these enzymes contributes to the conversion of formoterol into its O-demethylated precursor, which is then available for glucuronidation. drugbank.comresearchgate.net

CYP2D6: This is a highly studied and clinically significant polymorphic enzyme, known to be involved in the metabolism of up to 25% of commonly used drugs. clinpgx.org Its role in the O-demethylation of various substrates is well-documented. nih.govfrontiersin.org In the context of formoterol metabolism, CYP2D6 is one of the key enzymes identified as being responsible for the O-demethylation reaction. europa.euresearchgate.net

CYP2C19: As a member of the CYP2C subfamily, CYP2C19 metabolizes a range of clinically important drugs. nih.gov This enzyme is also known to be highly polymorphic. nih.gov Its catalytic activity includes demethylation reactions for various compounds. nih.govnih.gov Studies have confirmed that CYP2C19 is one of the isoenzymes involved in the O-demethylation of formoterol. europa.euresearchgate.net

CYP2C9: This isoenzyme is also a member of the CYP2C subfamily and is involved in the metabolism of several drugs. nih.gov Like other CYPs involved in formoterol metabolism, CYP2C9 exhibits genetic polymorphism, which can affect its enzymatic activity. clinpgx.orgnih.gov Research has established its participation in the O-demethylation of formoterol. europa.euresearchgate.net

CYP2A6: Primarily expressed in the liver, the CYP2A6 enzyme metabolizes several clinically relevant substrates, most notably nicotine (B1678760). mdpi.com The gene encoding CYP2A6 is highly polymorphic, leading to significant interindividual differences in its activity. mdpi.com Its role in the O-demethylation of formoterol has been identified in metabolic studies. researchgate.netnih.gov

Interactive Data Table: Cytochrome P450 Isoenzymes in Formoterol O-Demethylation

| Enzyme | HGNC Approved Name | General Function | Specific Role in Formoterol Metabolism |

| CYP2D6 | Cytochrome P450 Family 2 Subfamily D Member 6 | Metabolism of up to 25% of clinically used drugs, including many antidepressants and opioids. clinpgx.org | Catalyzes the O-demethylation of the methoxyphenyl group of formoterol. europa.euresearchgate.net |

| CYP2C19 | Cytochrome P450 Family 2 Subfamily C Member 19 | Metabolism of proton pump inhibitors, anticonvulsants, and antiplatelet agents like clopidogrel. nih.gov | Contributes to the O-demethylation of formoterol, creating a precursor for glucuronidation. europa.euresearchgate.net |

| CYP2C9 | Cytochrome P450 Family 2 Subfamily C Member 9 | Metabolism of nonsteroidal anti-inflammatory drugs (NSAIDs), warfarin, and other compounds. nih.govclinpgx.org | Participates in the O-demethylation pathway of formoterol metabolism. europa.euresearchgate.net |

| CYP2A6 | Cytochrome P450 Family 2 Subfamily A Member 6 | Primary enzyme for nicotine metabolism; also metabolizes other drugs and procarcinogens. mdpi.comnih.gov | Involved in the O-demethylation of formoterol. researchgate.netwikipedia.org |

In Vitro Research Models for Investigating Formoterol Beta D Glucuronide Formation and Characterization

Utilization of Human Liver Microsomes for Glucuronidation Studies

Human liver microsomes (HLMs) are a standard in vitro tool for studying Phase I and Phase II drug metabolism, including the glucuronidation of formoterol (B127741). nih.govaalto.fihelsinki.fi These subcellular fractions are rich in endoplasmic reticulum-associated enzymes, most notably the UDP-glucuronosyltransferases (UGTs) that catalyze the conjugation of glucuronic acid to substrates. nih.govhelsinki.fi

Research using pooled HLMs from multiple donors has been instrumental in characterizing the fundamental aspects of Formoterol beta-D-glucuronide formation. nih.govnih.gov Studies have shown that the glucuronidation of formoterol is stereoselective, favoring the (S,S)-enantiomer over the pharmacologically active (R,R)-enantiomer. nih.govnih.gov The rate of glucuronidation for (S,S)-formoterol has been observed to be more than twice as fast as that for (R,R)-formoterol. nih.govnih.gov

Furthermore, investigations with HLMs have revealed significant interindividual variability in the rate of formoterol glucuronidation. nih.govnih.gov This variability is thought to contribute to the differences in the duration of the drug's effect observed among patients. nih.govnih.gov The kinetics of this reaction in HLMs have been shown to follow the Michaelis-Menten model. nih.govnih.gov

| Substrate | Parameter | Median Value |

|---|---|---|

| (R,R)-Formoterol (single enantiomer) | Km (μM) | 827.6 |

| Vmax (pmol/min/mg) | 2625 | |

| (S,S)-Formoterol (single enantiomer) | Km (μM) | 840.4 |

| Vmax (pmol/min/mg) | 4304 | |

| (R,R)-Formoterol (from racemate) | Km (μM) | 357.2 |

| Vmax (pmol/min/mg) | 1435 | |

| (S,S)-Formoterol (from racemate) | Km (μM) | 312.1 |

| Vmax (pmol/min/mg) | 2086 |

Application of Recombinant UDP-Glucuronosyltransferase (UGT) Systems (e.g., Supersomes)

In vitro studies have identified several UGT isoenzymes as being involved in the glucuronidation of formoterol. drugbank.com These include UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15. drugbank.com By incubating formoterol with a panel of individual recombinant UGTs, researchers can determine the relative contribution of each isoform to the formation of this compound. This approach is crucial for reaction phenotyping, which helps predict potential drug-drug interactions when formoterol is co-administered with drugs that are inhibitors or inducers of these specific UGTs. criver.com The use of these simplified test systems allows for a clear investigation of individual enzyme interactions and kinetics without the confounding presence of other metabolizing enzymes. bioivt.combioivt.com

Studies in Human Cryopreserved Hepatocytes and Lung Parenchymal Cells

Given that formoterol is administered via inhalation, understanding its metabolism within the lung is also important. nih.gov Studies comparing freshly isolated human lung parenchymal cells (LPCs) to cryopreserved human hepatocytes have been conducted to investigate pulmonary versus hepatic metabolism. doi.orgdrugbank.comnih.gov These comparative studies have shown that, in general, the drug-metabolizing capability of LPCs is low compared with the liver. doi.orgdrugbank.com While glucuronidation activity in LPCs is present at very low levels, low concentrations of formoterol glucuronide have been detected in incubations with LPCs from some donors. doi.orgdrugbank.comnih.gov This suggests that while the liver is the primary site of formoterol glucuronidation, some local metabolic activity may occur within the lung tissue itself. doi.orgdrugbank.com

Reaction Kinetic Analysis and Enzyme Inhibition Studies in In Vitro Systems

Reaction kinetic analysis in in vitro systems is fundamental to characterizing the efficiency of this compound formation. nih.gov As established in studies with human liver microsomes, the kinetics of formoterol glucuronidation for both the (R,R)- and (S,S)-enantiomers adhere to the Michaelis-Menten equation. nih.govnih.gov This analysis yields key parameters:

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the UGT enzyme for formoterol.

Vmax (maximum reaction velocity): Represents the maximum rate of glucuronide formation when the enzyme is saturated with the substrate.

Kinetic studies have demonstrated that the stereoselectivity in formoterol glucuronidation is primarily due to a difference in Vmax between the two enantiomers, with (S,S)-formoterol having a significantly higher maximal velocity of conjugation. nih.gov

Enzyme inhibition studies are critical for assessing the potential of a compound to alter the metabolism of other drugs (drug-drug interactions). solvobiotech.comnih.gov While specific studies evaluating formoterol as an inhibitor of UGTs are not detailed, the UGT isoforms involved in its metabolism (UGT1A1, UGT1A9, UGT2B7, etc.) are known to be targets for inhibition by other compounds. solvobiotech.comdrugbank.com An in vitro inhibition assay would typically involve incubating a specific recombinant UGT or human liver microsomes with a probe substrate, the UGT cofactor (UDPGA), and varying concentrations of a potential inhibitor. solvobiotech.com A decrease in the formation of the probe substrate's glucuronide metabolite indicates inhibition, from which an IC50 (inhibitor concentration causing 50% inhibition) and Ki (inhibition constant) can be determined. nih.gov

Biotransformation Profiling in Subcellular Fractions (e.g., Rat Liver Microsomes)

Subcellular fractions from different species, such as rat liver microsomes, are frequently used in preclinical drug development for biotransformation profiling. evotec.comresearchgate.net These studies help to identify species differences in metabolic pathways, which is crucial for selecting appropriate animal models for toxicology and pharmacokinetic studies. researchgate.net

By incubating formoterol with liver microsomes from rats and comparing the resulting metabolite profile to that from human liver microsomes, researchers can assess whether the rat is a suitable metabolic model for humans. evotec.com For instance, reference standards for formoterol metabolites have been generated using incubations with fresh rat hepatocytes. doi.org The analysis typically involves identifying and quantifying the metabolites formed, such as the direct phenolic O-glucuronide of formoterol and glucuronides of its O-desmethyl metabolite. fda.gov Such comparative in vitro studies are essential for interpreting preclinical data and extrapolating it to humans.

Preclinical Disposition and Metabolic Fate of Formoterol Beta D Glucuronide

Excretion Pathways of Formoterol (B127741) beta-D-glucuronide in Animal Models (Rats, Dogs, Mice)

In both rats and dogs, the elimination of formoterol and its metabolites occurs through both renal and fecal routes. nih.gov Following administration, total radioactivity is split, with 36-45% of the dose recovered in urine and 50-56% in the feces over 72 hours, regardless of the administration route. nih.gov The primary metabolite identified in these pathways is the O-glucuronide conjugate. nih.gov

The urinary excretion profile of Formoterol beta-D-glucuronide highlights considerable differences between species.

Rats : In rats, formoterol is excreted in the urine almost entirely as its glucuronide conjugate. nih.gov Analysis of rat urine after administration of the parent drug shows that the conjugate is the only metabolite detected. nih.gov

Dogs : Dog urine also contains this compound. nih.gov However, compared to rats, a much higher proportion of the unchanged parent drug is present alongside the conjugate. nih.gov

Mice : Studies in mice indicate that following oral administration, a significant portion of the dose is metabolized to the direct O-glucuronide, which is then available for excretion. fda.gov

Biliary excretion is a major elimination pathway for this compound, particularly in rats, and is the primary contributor to the radioactivity found in feces.

Rats : Following oral administration, biliary excretion in rats is substantial, accounting for approximately 65% of the administered dose. nih.gov The metabolite excreted in the bile is identified as the glucuronide conjugate. nih.gov This extensive biliary clearance contributes to the high percentage of the dose (50-56%) ultimately eliminated in the feces. nih.gov

Dogs : In dogs, biliary excretion is also a relevant pathway but to a lesser extent than in rats, accounting for 31% of an oral dose. nih.gov Fecal elimination remains significant, comprising 50-56% of the dose. nih.gov

The following table summarizes the excretion pathways in preclinical models.

| Species | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Biliary Excretion (% of Oral Dose) | Primary Form in Excreta |

| Rat | 36-45% | 50-56% | 65% | Glucuronide Conjugate |

| Dog | 36-45% | 50-56% | 31% | Unchanged Drug & Glucuronide |

Enterohepatic Circulation of this compound in Preclinical Species

Enterohepatic circulation has been demonstrated for formoterol in rats. fda.gov This process involves the excretion of the this compound metabolite into the bile and its passage into the intestinal tract. researchgate.net Within the intestine, gut bacteria can hydrolyze the glucuronide conjugate, releasing the parent formoterol. researchgate.netresearchgate.net The reabsorbed parent drug can then re-enter systemic circulation, a phenomenon that can prolong the drug's apparent half-life and contribute to secondary peaks in plasma concentration. researchgate.netmdpi.com This recirculation is a contributing factor to the complex pharmacokinetic profile observed in rats. fda.gov

Comparative Metabolic Disposition of this compound Across Different Animal Models

The metabolic disposition of formoterol, and consequently the generation and handling of its glucuronide conjugate, differs markedly between preclinical species.

Rats : Rats exhibit extensive first-pass metabolism of formoterol. fda.gov After oral administration, only 1-3% of the radioactivity in plasma is attributable to the unchanged drug, indicating that the vast majority of the circulating compound is in the form of metabolites, primarily this compound. nih.gov The glucuronide is the sole metabolite detected in both urine and bile. nih.gov

Dogs : In contrast to rats, dogs show less extensive metabolism. Following an oral dose, unchanged formoterol accounts for a much greater proportion of the radioactivity in plasma (>60% immediately after dosage and >20% up to 12 hours). nih.gov While the glucuronide conjugate is formed and excreted in the urine, the systemic exposure to the parent drug is considerably higher than in rats. nih.gov

Mice : Mice also display extensive first-pass metabolism, which is thought to be the reason for the low oral bioavailability (10-15%) of formoterol in this species. fda.gov This is attributed to extensive first-pass glucuronidation. fda.gov

The table below provides a comparative overview of formoterol metabolism in these animal models.

| Species | Extent of First-Pass Metabolism | Plasma Profile (Oral Dose) | Primary Metabolite |

| Rat | Extensive | 1-3% Unchanged Drug | This compound |

| Dog | Less Extensive | >20-60% Unchanged Drug | This compound |

| Mouse | Extensive | Low Unchanged Drug | This compound |

Preclinical Pharmacokinetic Assessment of Metabolite Exposure (e.g., in Rat Models)

Pharmacokinetic studies in animal models underscore the high level of exposure to formoterol metabolites.

In rats, the systemic exposure to this compound far exceeds that of the parent compound. Following an oral dose, the plasma Area Under the Curve (AUC) for unchanged formoterol represents only about 1% of the total radioactivity AUC. fda.gov After an intravenous dose, this figure is approximately 8%. fda.gov This demonstrates that systemic circulation in the rat is dominated by metabolites.

Similarly, in mice, levels of the direct O-glucuronide conjugate in the blood are substantial and dose-dependent. fda.gov After single oral doses of 6 mg/kg and 60 mg/kg, the AUC values for the O-glucuronide were 28.6 µmol/lhr and 266.3 µmol/lhr, respectively. fda.gov

| Species | Administration | Parameter | Unchanged Formoterol | This compound |

| Rat | Oral | Plasma AUC (% of Total Radioactivity) | ~1% | ~99% |

| Mouse | Oral (6 mg/kg) | Plasma AUC (µmol/lhr) | 33.48 | 28.6 |

| Mouse | Oral (60 mg/kg) | Plasma AUC (µmol/lhr) | 315.5 | 266.3 |

Advanced Analytical Methodologies for Research and Structural Elucidation of Formoterol Beta D Glucuronide

Isolation and Purification Techniques for Metabolite Characterization

The initial step in the characterization of Formoterol (B127741) beta-D-glucuronide from biological samples, such as urine or plasma, involves robust isolation and purification procedures. These techniques are designed to separate the metabolite from the parent drug and other endogenous matrix components.

A common approach involves enzymatic hydrolysis. nih.govnih.gov In this method, samples are treated with β-glucuronidase to cleave the glucuronic acid moiety from the formoterol molecule. nih.gov This converts the metabolite back to the parent formoterol, which can then be extracted and quantified. By comparing the concentration of formoterol before and after hydrolysis, the amount of the glucuronide conjugate can be determined. nih.gov For instance, residues from sample incubations can be treated with β-glucuronidase (e.g., 2000 units in 0.1 M acetate (B1210297) buffer at pH 5.0) and incubated for approximately 20 hours at 37°C to ensure complete cleavage. nih.gov

Solid-phase extraction (SPE) is another critical technique used for sample cleanup and concentration. waters.com Due to the distinct physicochemical properties of formoterol and its metabolites, specific SPE sorbents can be selected. waters.comwaters.com For example, weak cation exchange (WCX) sorbents have been successfully used for the extraction of formoterol and related compounds from plasma. waters.com The selection of the appropriate sorbent and elution conditions is vital for achieving high recovery and minimizing matrix effects.

Mass Spectrometry-Based Approaches for Identification and Quantitation

Mass spectrometry (MS) is the cornerstone for the definitive identification and sensitive quantification of Formoterol beta-D-glucuronide. Its high selectivity and sensitivity allow for the detection of metabolites at very low concentrations in complex biological fluids. nih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for analyzing formoterol and its metabolites. nih.govnih.gov This method offers excellent sensitivity and specificity, enabling the quantification of analytes down to the picogram-per-milliliter (pg/mL) level in plasma. waters.com The chromatographic step separates the target analyte from other compounds, while the tandem mass spectrometer provides definitive identification and quantification based on specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). waters.com

For instance, an LC-MS/MS method for formoterol in human plasma achieved a lower limit of quantitation (LLOQ) of 5 pg/mL. The use of a triple quadrupole mass spectrometer operating in positive electrospray ionization mode is common for this type of analysis. waters.comnih.gov The optimization of MS parameters, such as capillary voltage and collision energy, is crucial for maximizing signal intensity and achieving the desired sensitivity. waters.com

Table 1: Example LC-MS/MS Parameters for Glucocorticoid Analysis (Illustrative for Metabolite Studies) This table illustrates typical parameters that would be adapted for this compound analysis.

| Parameter | Setting |

|---|---|

| Chromatography System | ACQUITY UPLC |

| Column | ACQUITY UPLC BEH C18, 1.7 µm |

| Mobile Phase | Acetonitrile (B52724) and 0.1% formic acid in water (gradient elution) |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| LLOQ Example | 1-10 ng/mL |

Data adapted from a study on glucocorticoids, demonstrating typical LC-MS/MS conditions applicable to drug metabolite analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown metabolites. By determining the exact mass of a molecule with high precision, HRMS allows for the calculation of its elemental composition, significantly narrowing down the possibilities for its chemical formula. researchgate.net This is particularly useful in non-targeted metabolomics studies to identify novel or unexpected metabolites of formoterol. researchgate.net The combination of retention time, accurate mass, and isotopic pattern analysis provides a high degree of confidence in the identification of this compound.

Tandem mass spectrometry (MS/MS) fragmentation techniques are essential for confirming the structure of metabolites, including the specific site of glucuronidation.

Collision-Induced Dissociation (CID) is a commonly used fragmentation method. researchgate.netnih.gov In CID, precursor ions are accelerated and collided with neutral gas molecules, causing them to fragment. For glucuronide conjugates, CID spectra are often dominated by the neutral loss of the glucuronic acid moiety (176 Da), providing evidence of glucuronidation but often limited information about the aglycone structure or the specific attachment site. researchgate.nettechnologynetworks.com For steroid bisglucuronides, characteristic product ions in positive mode result from neutral losses corresponding to the dehydrated glucuronide moieties. nih.gov

Electron-Activated Dissociation (EAD) is a newer, complementary fragmentation technique that provides more detailed structural information, especially for labile molecules like glucuronides. researchgate.nettechnologynetworks.comresearchgate.net EAD utilizes interactions with low-energy electrons to induce fragmentation. researchgate.net This method can cleave different bonds compared to CID, often preserving the fragile glycosidic bond while inducing fragmentation across the glucuronic acid ring and within the aglycone. This generates unique diagnostic fragment ions that can pinpoint the exact location of the glucuronide conjugation, which is a significant advantage over CID. researchgate.nettechnologynetworks.com Studies on various drug glucuronides have shown that EAD provides significantly better results for definitive structural elucidation compared to CID. researchgate.net

Chromatographic Separation Techniques

Chromatographic separation is a prerequisite for the accurate analysis of this compound, ensuring that it is resolved from the parent drug, its stereoisomers, and other related substances or endogenous interferences before detection. veeprho.com

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the primary techniques used for the separation of formoterol and its metabolites. veeprho.comnih.govasianpubs.org Reversed-phase chromatography is the most common mode employed for this purpose. nih.govasianpubs.org

The separation is typically achieved on a C18 column using a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate or potassium phosphate) and an organic modifier like acetonitrile or ethanol. nih.govasianpubs.org The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. asianpubs.org Method parameters, including the column type, mobile phase composition, flow rate, and detector wavelength (typically around 214-242 nm for UV detection), are carefully optimized to achieve the desired separation. nih.govakjournals.com Chiral HPLC methods have also been developed to separate the enantiomers of formoterol, which is important as metabolism can be stereoselective. nih.govnih.gov

Table 2: Example HPLC Conditions for Formoterol Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Alltech Alltima C18 (150 x 4.6 mm) nih.gov | Develosil C18-5 (250 mm x 4.6 mm) asianpubs.org | BDS Hypersil C18 (250x4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Ammonium acetate (50 mM; pH 5.0)-ethanol (65:35, v/v) nih.gov | 20 mM KH2PO4:acetonitrile (65:35; pH 3.0) asianpubs.org | Sodium dihydrogen phosphate (B84403) buffer (pH 3.2) and acetonitrile (gradient) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov | 1.2 mL/min asianpubs.org | 1.0 mL/min nih.gov |

| Detection | UV at 242 nm nih.gov | UV at 240 nm asianpubs.org | PDA at 240 nm nih.gov |

| Retention Time (Formoterol) | Not specified | 3.6 min asianpubs.org | 7.8 min nih.gov |

Chiral HPLC for Enantiomeric Separation and Analysis of Glucuronides

Chiral HPLC is an indispensable technique for the stereoselective analysis of formoterol and its metabolites. Since formoterol is administered as a racemic mixture of the (R,R)- and (S,S)-enantiomers, understanding the disposition of each is crucial. nih.gov Direct analysis of the glucuronide conjugates is challenging; therefore, a common analytical strategy involves enzymatic hydrolysis to cleave the glucuronide moiety, followed by chiral HPLC separation and quantification of the liberated formoterol enantiomers. nih.govnih.gov

Several chiral stationary phases have been successfully employed for this purpose. The α1-acid glycoprotein (B1211001) (CHIRAL-AGP) column is frequently cited for its ability to resolve all four stereoisomers of formoterol. nih.govnih.gov The separation is typically achieved using a mobile phase consisting of a phosphate buffer and an organic modifier like 2-propanol, with UV or electrochemical detection providing high sensitivity. nih.govnih.gov Under optimized conditions, baseline separation of the (R,R)- and (S,S)-enantiomers can be achieved, with distinct retention times allowing for accurate quantification. nih.gov For example, one method reported elution times of 9.0 and 15.0 minutes for (R,R)- and (S,S)-formoterol, respectively. nih.gov

Table 1: Examples of Chiral HPLC Conditions for Formoterol Enantiomer Separation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | CHIRAL-AGP (100 x 4.0 mm) | Chiralpak AD-H (250 x 4.6 mm) |

| Mobile Phase | 0.025 M sodium phosphate buffer (pH 6.3) with 10% 2-propanol and 50 µM EDTA-Na2 | n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v) |

| Flow Rate | 0.9 mL/min | 1.0 mL/min |

| Detection | Electrochemical | UV at 245 nm |

| Temperature | Ambient | 25 °C |

| (R,R)-Formoterol Retention Time | 9.0 min | Not specified |

| (S,S)-Formoterol Retention Time | 15.0 min | Not specified |

| Reference | nih.gov | asianpubs.org |

Enzymatic Hydrolysis with beta-Glucuronidase for Total Glucuronide Determination

To quantify the total amount of this compound in a biological sample, enzymatic hydrolysis is a critical prerequisite to analysis by methods like HPLC. sigmaaldrich.com This process utilizes the β-glucuronidase enzyme, commonly sourced from Helix pomatia, to catalytically cleave the glucuronic acid conjugate from the parent formoterol molecule. nih.govnih.govsigmaaldrich.com This deconjugation step converts the water-soluble glucuronide metabolites back into the free, unconjugated formoterol enantiomers, which can then be extracted and analyzed. sigmaaldrich.com

The hydrolysis reaction is performed under controlled conditions to ensure complete cleavage without degrading the analyte. nih.govnih.gov Research studies have demonstrated that formoterol enantiomers are stable under typical hydrolysis conditions. nih.govnih.gov The reaction is generally carried out in an acetate buffer at a pH of 5.0 and a temperature of 37°C for an extended period, often up to 20 hours, to drive the reaction to completion. nih.govnih.gov The concentration of the enzyme is a critical parameter that must be optimized for the specific biological matrix being studied. nih.govnorlab.com

Table 2: Typical Conditions for Enzymatic Hydrolysis of Formoterol Glucuronides

| Parameter | Condition for Microsomes | Condition for Urine |

|---|---|---|

| Enzyme | β-glucuronidase | β-glucuronidase |

| Buffer | 0.1 M Acetate Buffer | 0.1 M Acetate Buffer |

| pH | 5.0 | 5.0 |

| Temperature | 37 °C | 37 °C |

| Incubation Time | 20 hours | 20 hours |

| Enzyme Concentration | 2000 units | 4000 units |

Quantitative Analysis of this compound in Research Matrices (e.g., In Vitro Incubations, Animal Biomatrices)

The quantitative analysis of this compound in research matrices provides fundamental insights into its metabolic formation and disposition.

In Vitro Incubations: Human liver microsomes are a standard in vitro model used to study the kinetics of drug metabolism, including glucuronidation. nih.govnih.gov Studies using this system have demonstrated that the glucuronidation of formoterol is stereoselective, with the (S,S)-enantiomer being metabolized more than two times faster than the active (R,R)-enantiomer. nih.govnih.gov By incubating both the individual enantiomers and the racemic mixture with human liver microsomes in the presence of the necessary cofactor (UDPGA), researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.govnih.gov These studies show that the stereoselectivity is primarily due to a significant difference in Vmax values between the two enantiomers. nih.gov

Table 3: Michaelis-Menten Kinetic Parameters for Formoterol Glucuronidation in Human Liver Microsomes (n=9, median values)

| Substrate | Parameter | (R,R)-Glucuronide | (S,S)-Glucuronide |

|---|---|---|---|

| Single Enantiomers | Km (µM) | 827.6 | 840.4 |

| Vmax (pmol/min/mg) | 2625 | 4304 | |

| Racemic Formoterol | Km (µM) | 357.2 | 312.1 |

| Vmax (pmol/min/mg) | 1435 | 2086 |

| Reference | | nih.govnih.gov | nih.govnih.gov |

Biomatrices (Human Urine): Analysis in human biomatrices, such as urine, following administration of formoterol reveals the in vivo consequences of its metabolic pathways. Following a single oral dose of racemic formoterol to human volunteers, urinary excretion analysis showed that metabolism and excretion are also stereoselective. nih.gov A significantly greater amount of the (R,R)-enantiomer was excreted as its glucuronide conjugate compared to the (S,S)-glucuronide. nih.gov Conversely, a greater amount of unchanged (S,S)-formoterol was excreted compared to unchanged (R,R)-formoterol. nih.gov This demonstrates preferential glucuronidation and excretion of the (R,R)-enantiomer in vivo. nih.gov

Table 4: Median Urinary Excretion of Formoterol Enantiomers and Glucuronides in Male Humans (n=6) over 24h (% of dose)

| Analyte | Median Excretion (%) | Range (%) |

|---|---|---|

| Unchanged (R,R)-Formoterol | 2.1 | 1.0 - 2.9 |

| Unchanged (S,S)-Formoterol | 3.5 | 2.6 - 3.8 |

| (R,R)-Formoterol Glucuronide | 21.0 | 13.1 - 31.0 |

| (S,S)-Formoterol Glucuronide | 10.3 | 4.2 - 14.6 |

Computational and Theoretical Approaches in Glucuronide Metabolism Research

In Silico Prediction of Glucuronidation Sites and Enzyme Affinity (as applicable to Formoterol (B127741) beta-D-glucuronide formation)

The prediction of which functional groups on a molecule are susceptible to glucuronidation is a key aspect of early-stage drug development. For formoterol, direct glucuronidation is a primary metabolic pathway. wikipedia.org In silico models aim to identify the likely sites of this conjugation and predict the affinity of the substrate for various UDP-glucuronosyltransferase (UGT) enzymes.

Several computational techniques are employed for this purpose:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity, in this case, its propensity to undergo glucuronidation. wikipedia.orgnih.gov These models use a variety of molecular descriptors, such as electronic properties, hydrophobicity, and steric factors, to build a mathematical relationship that can predict the metabolic fate of new compounds. While specific QSAR models for formoterol glucuronidation are not extensively documented in publicly available literature, the general approach is widely used in toxicology and drug metabolism research to prioritize compounds for further experimental testing.

Pharmacophore Modeling: This method identifies the three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with a specific enzyme, such as a UGT. By understanding the pharmacophore for different UGT isoforms, it is possible to predict whether a new molecule, like formoterol, will be a substrate for a particular enzyme.

Expert Systems: These are knowledge-based systems that use a set of rules derived from known metabolic pathways to predict the metabolism of a new compound. These systems can often provide a rapid initial assessment of the likely glucuronidation sites on a molecule like formoterol.

The primary sites for formoterol glucuronidation are the phenolic hydroxyl groups. wikipedia.org In silico models would be trained on datasets of known UGT substrates to recognize the structural and electronic features that make these sites susceptible to conjugation. The stereoselective nature of formoterol glucuronidation, with the (S,S)-enantiomer being glucuronidated faster than the (R,R)-enantiomer, presents a more complex challenge for predictive modeling, requiring sophisticated 3D-QSAR or pharmacophore models that can account for stereochemistry. researchgate.net

While powerful, it is important to note that in silico predictions are not a replacement for experimental validation. nih.gov They are valuable tools for hypothesis generation and for prioritizing experimental studies.

Molecular Modeling of UGT-Formoterol Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can provide a detailed, atomistic view of how a substrate like formoterol interacts with the active site of a UGT enzyme. This information is invaluable for understanding the determinants of substrate specificity and the catalytic mechanism.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (formoterol) when bound to a receptor (the UGT enzyme). Docking simulations can help to identify the key amino acid residues in the UGT active site that are involved in binding formoterol and can provide a rationale for the observed regioselectivity of glucuronidation. The lack of high-resolution crystal structures for many human UGTs has been a limitation in this field, often necessitating the use of homology models.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the UGT-formoterol complex over time. mdpi.com These simulations can reveal how the binding of formoterol induces conformational changes in the enzyme and how the flexibility of both the ligand and the protein influences the binding affinity and catalytic efficiency. This can be particularly insightful for understanding the stereoselectivity of formoterol glucuronidation, as subtle differences in the binding of the (R,R)- and (S,S)-enantiomers can lead to significant differences in their rates of metabolism. researchgate.net

While specific molecular modeling studies on the interaction of formoterol with UGT enzymes are not widely reported in the scientific literature, the general methodologies have been successfully applied to other drug-metabolizing enzymes. Such studies on the UGT-formoterol system would be instrumental in elucidating the molecular basis for the observed stereoselective metabolism and the involvement of specific UGT isoforms, such as UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15, in the formation of Formoterol beta-D-glucuronide. wikipedia.org

Interactive Data Table: In Vitro Glucuronidation Kinetics of Formoterol Enantiomers

Future Research Directions on Formoterol Beta D Glucuronide

Elucidation of Specific UGT Isoform Contributions to Diastereomeric Glucuronide Formation

Formoterol (B127741) is administered as a racemic mixture of its (R,R)- and (S,S)-enantiomers. nih.gov The conjugation with glucuronic acid at the phenolic hydroxyl group results in the formation of two corresponding diastereomeric glucuronides. A significant area for future investigation is the precise identification of the UGT isoforms responsible for the metabolism of each enantiomer and the characterization of their respective contributions.

In vitro studies have identified several UGT isoenzymes potentially involved in formoterol glucuronidation, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15. drugbank.com Research using human liver microsomes has demonstrated that the glucuronidation of formoterol is stereoselective, with the (S,S)-enantiomer being metabolized more than twice as fast as the pharmacologically active (R,R)-enantiomer. nih.gov This stereoselectivity is primarily attributed to a significant difference in the maximum reaction velocity (Vmax), rather than the enzyme-substrate affinity (Km). nih.gov

Further studies using purified or recombinant UGT isoforms are necessary to dissect the specific roles of each enzyme in the formation of the (R,R)- and (S,S)-glucuronides. nih.gov Inhibition studies have suggested the involvement of UGT1A1 in the glucuronidation of both enantiomers. tandfonline.com However, the relative importance of UGT1A1 compared to other isoforms like UGT1A9 and UGT2B7, which are also key enzymes in drug metabolism, is yet to be quantified. criver.comevotec.com Such studies would help explain the high interindividual variability observed in formoterol metabolism. nih.gov

| Incubation Condition | Parameter | (R,R)-Formoterol Glucuronide | (S,S)-Formoterol Glucuronide |

|---|---|---|---|

| Single Enantiomers | Km (μM) | 827.6 | 840.4 |

| Vmax (pmol/min/mg) | 2625 | 4304 | |

| Racemic Mixture | Km (μM) | 357.2 | 312.1 |

| Vmax (pmol/min/mg) | 1435 | 2086 |

Data represents median values from incubations with human liver microsomes (n=9).

Investigation of Inter-Species Differences in Glucuronidation Enzymes and Pathways Relevant to Formoterol beta-D-glucuronide

Preclinical toxicological and pharmacokinetic studies rely on animal models to predict drug behavior in humans. However, significant inter-species differences in drug metabolism can limit the predictive value of these models. nih.gov The expression, activity, and substrate specificity of UGT enzymes are known to vary considerably across different species, but specific comparative data for formoterol glucuronidation is lacking. researchgate.net

Future research should focus on a direct comparison of formoterol glucuronidation kinetics and metabolite profiles in liver microsomes from humans and relevant preclinical species (e.g., rats, dogs, non-human primates). Such studies are essential for selecting the most appropriate animal model that accurately reflects human metabolism. tandfonline.comtandfonline.com For orally inhaled drugs like formoterol, differences in the metabolic capacity of the respiratory tract tissues between species also warrant investigation, as this can influence first-pass metabolism and systemic exposure. nih.gov Understanding these differences is critical for the accurate extrapolation of preclinical safety and efficacy data to clinical settings and for refining dose calculations in human studies. nih.gov

Development of Novel Analytical Probes for In Vitro and Ex Vivo Research

Advancing the understanding of formoterol glucuronidation requires sophisticated analytical tools. While numerous HPLC and LC-MS/MS methods exist for the quantification of formoterol, the development of novel analytical probes could provide deeper insights into the enzymatic processes. nih.govresearchgate.net

One promising research direction is the synthesis of fluorescently-tagged or isotopically-labeled this compound conjugates. Such probes would enable direct visualization and tracking of the metabolite in ex vivo systems, such as tissue slices or cell cultures, facilitating studies on its distribution, cellular transport, and potential interactions.

Furthermore, formoterol itself could serve as a useful probe substrate for assessing polymorphic UGT activity in human populations, given the high interindividual variability in its glucuronidation. nih.gov However, the development of more highly selective probe substrates for the specific UGT isoforms that metabolize formoterol is a critical goal. nih.gov Selective probes for isoforms like UGT1A1 (e.g., estradiol), UGT1A9 (e.g., propofol), and UGT2B7 (e.g., naloxone) are used to phenotype enzyme activity, but creating even more specific tools would reduce ambiguity in reaction phenotyping and drug-drug interaction studies. evotec.comnih.gov

Advanced Mechanistic Studies on Glucuronide Conjugation Regulation

The rate and extent of this compound formation are subject to complex regulatory mechanisms that represent a vital area for future mechanistic studies. The regulation of UGT enzyme activity is multifactorial and includes genetic polymorphisms, enzyme induction, and inhibition.

Pharmacogenomics: Genetic variations in UGT genes can lead to altered enzyme function, contributing significantly to interindividual differences in drug clearance. nih.gov For instance, polymorphisms in UGT1A1 (e.g., UGT1A1*28) and UGT2B7 are known to affect the metabolism of various drugs. researchgate.netnih.gov Future research should investigate the impact of known and novel polymorphisms in the genes encoding for formoterol-metabolizing UGTs on the stereoselective glucuronidation of the drug. This could help identify patient populations at risk for altered drug exposure.

Induction and Inhibition: The expression of UGT enzymes can be induced by various xenobiotics through the activation of nuclear receptors such as CAR, PXR, and AhR. nih.gov Conversely, UGT activity can be inhibited by co-administered drugs or endogenous substances. nih.gov Advanced studies are needed to determine if formoterol metabolism is susceptible to such drug-drug interactions. Investigating the potential for common co-medications to induce or inhibit the specific UGTs responsible for formoterol glucuronidation is essential for preventing adverse events.

Role of Transporters: A perplexing finding is that while in vitro studies show faster glucuronidation of the (S,S)-enantiomer, in vivo studies in humans have reported a greater proportion of the (R,R)-glucuronide in urine. nih.govnih.gov This suggests that other stereoselective processes, such as renal or biliary transport of the parent enantiomers or their glucuronide conjugates, may be involved. researchgate.net Future mechanistic studies should explore the role of drug transporters, such as organic cation transporters (OCTs), in the disposition of formoterol and its metabolites to resolve this discrepancy and build a more complete model of its pharmacokinetics.

Q & A

Q. How can Formoterol beta-D-glucuronide be identified and quantified in biological samples?

this compound can be identified and quantified using chiral high-performance liquid chromatography (HPLC) coupled with enzymatic cleavage using β-glucuronidase. This method allows separation of the (R;R)- and (S;S)-enantiomers of formoterol and its glucuronide conjugate. Post-enzymatic treatment, the liberated formoterol enantiomers are analyzed using chiral columns, with detection limits optimized for urinary or plasma matrices . Mass spectrometry (MS) or nuclear magnetic resonance (NMR) may further confirm structural identity, particularly for distinguishing glucuronide conjugates from parent compounds .

Q. What metabolic pathways are involved in the formation of this compound?

Formoterol undergoes hepatic glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT2B7, to form its beta-D-glucuronide metabolite. In vitro studies using human liver microsomes demonstrate stereoselective kinetics, with (S;S)-formoterol glucuronidated faster than (R;R)-formoterol. However, in vivo, (R;R)-formoterol glucuronide is excreted more extensively due to differential renal handling . Enzyme inhibition assays and recombinant UGT isoforms are critical for pathway validation .

Q. What analytical methods are recommended for structural elucidation of glucuronide conjugates like this compound?

Structural confirmation requires a combination of NMR (e.g., H, C, and 2D-COSY) to identify the glucuronide linkage and MS for molecular weight determination. For example, electrospray ionization (ESI)-MS in negative ion mode can detect the deprotonated glucuronide ion ([M-H]). Enzymatic hydrolysis with β-glucuronidase followed by LC-MS/MS analysis confirms the release of free formoterol, distinguishing the conjugate from other metabolites .

Advanced Research Questions

Q. How does stereoselectivity influence the urinary excretion of this compound?

After oral administration of racemic formoterol, (R;R)-formoterol glucuronide is excreted in significantly higher amounts than (S;S)-formoterol glucuronide in males, attributed to stereoselective renal reabsorption and transporter affinity (e.g., OAT1/3). Experimental designs should include chiral HPLC for enantiomer resolution and population pharmacokinetic models to account for interindividual variability. Gender-specific differences, as observed in a female subject, necessitate stratified analyses in clinical studies .

Q. What experimental models are suitable for studying this compound’s role in mitochondrial biogenesis?

Proximal tubule-specific β2-adrenergic receptor (β2AR) knockout mouse models are critical for elucidating the metabolite’s role in mitochondrial recovery after acute kidney injury (AKI). Wild-type mice treated with formoterol show restored mitochondrial DNA copy number and density via β2AR activation, assessed via transmission electron microscopy (TEM) and qPCR for mitochondrial genes (e.g., COX1, ND1). Knockout models confirm receptor dependency .

Q. How can researchers address variability in this compound pharmacokinetics across demographic groups?

Population pharmacokinetic (PopPK) modeling incorporating covariates like age, sex, and genetic polymorphisms (e.g., UGT1A1*28) can explain variability. For instance, females exhibit altered glucuronidation rates, possibly due to hormonal modulation of UGTs. Studies should collect stratified urine samples over 24-hour intervals and use nonlinear mixed-effects modeling (NONMEM) to identify significant covariates .

Q. What methodological challenges arise when distinguishing this compound from its parent compound in complex matrices?

Matrix effects in plasma or tissue homogenates can interfere with LC-MS/MS quantification. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) improves recovery. Isotopic labeling (e.g., C-formoterol) or tandem mass transitions (e.g., m/z 345 → 121 for formoterol vs. m/z 521 → 345 for the glucuronide) enhance specificity. Enzymatic hydrolysis controls must account for endogenous β-glucuronidase activity .

Q. What role does this compound play in modulating drug efficacy in chronic diseases?

In COPD, formoterol’s glucuronide may influence systemic exposure and off-target effects. Pharmacodynamic studies comparing inhaled vs. oral administration routes can clarify metabolite contributions. Synergy with corticosteroids (e.g., budesonide) requires co-culture models of lung epithelial cells to assess glucuronide-mediated anti-inflammatory pathways, measured via cytokine profiling (e.g., IL-6, TNF-α) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.